

The Discovery and Scientific Journey of L-Carnosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

L-Carnosine (β -alanyl-L-histidine), a naturally occurring dipeptide, has traversed a remarkable scientific journey from its initial discovery in meat extract to its current status as a molecule of significant interest in pharmacology and drug development. This technical guide provides a comprehensive overview of the history of **L-Carnosine** research, detailing the pivotal discoveries, the evolution of our understanding of its physiological roles, and the experimental methodologies that have been instrumental in this journey. We will delve into its discovery and early research, followed by an in-depth exploration of its antioxidant, anti-glycation, anti-inflammatory, and neuroprotective properties. This guide is intended to serve as a valuable resource for researchers and professionals in the field, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways to facilitate further investigation and application of this multifaceted molecule.

Discovery and Early Research: From Meat Extract to Muscle Physiology

The Pioneering Discovery by Gulewitsch and Amiradžibi (1900)

In the year 1900, the Russian chemist Vladimir Gulewitsch (also cited as Gulewitsch) and his colleague S. Amiradžibi at the University of Charkow made a seminal discovery while analyzing



the nitrogenous components of meat extract.[1][2] They successfully isolated a previously unknown crystalline substance, which they named "carnosine," derived from the Latin word "carnis," meaning meat.[2] Their initial work, published in the "Berichte der Deutschen Chemischen Gesellschaft," laid the foundation for over a century of research into this intriguing molecule.[1]

Experimental Protocol: Isolation of Carnosine (based on historical accounts)

While the original 1900 publication by Gulewitsch and Amiradžibi is not readily available in its entirety with modern detailed protocols, historical accounts suggest a multi-step extraction and purification process from meat. The general steps likely involved:

- Extraction: Minced meat was subjected to extraction with water or a mild solvent to isolate water-soluble components.
- Deproteinization: The extract was treated to remove large proteins, likely through methods such as boiling or the addition of precipitating agents like ethanol.
- Fractionation and Crystallization: The deproteinized extract was then subjected to a series of
 fractionation steps, possibly involving precipitation with metal salts (e.g., phosphotungstic
 acid) to isolate nitrogenous compounds. The final step would have been the crystallization of
 carnosine from a purified fraction.

Elucidation of the Structure and Early Physiological Insights

Following its discovery, the chemical structure of carnosine was determined to be a dipeptide composed of β -alanine and L-histidine. This structural information was crucial for understanding its properties and synthesis. Early research also revealed the remarkably high concentrations of carnosine in excitable tissues, particularly skeletal muscle and the brain.[1][3]

Severin's Landmark Experiment on Muscle Fatigue (1953)

A pivotal moment in **L-Carnosine** research came in 1953 when the Russian biochemist S. E. Severin demonstrated a clear physiological role for this dipeptide.[3][4][5][6][7][8] Severin's

Foundational & Exploratory





experiments on isolated frog muscle preparations revealed that the addition of carnosine to the surrounding medium significantly delayed the onset of muscle fatigue during electrical stimulation.[3][4][5][6][7][8] He observed that in the presence of carnosine, the muscle could sustain contractile activity for a longer period despite the accumulation of lactic acid.[3][4][5][6] [7][8] This led to the initial hypothesis that carnosine acts as an intracellular pH buffer, a function that is now well-established.

Experimental Protocol: Severin's Frog Muscle Experiment (Reconstructed from descriptions)

While a detailed modern protocol of Severin's experiment is not available, the general methodology can be reconstructed from various scientific accounts:

- Muscle Preparation: An isolated frog gastrocnemius muscle was used.[9][10] The muscle
 was mounted in a chamber allowing for electrical stimulation and measurement of its
 contractile force.[9][10]
- Experimental Medium: The muscle was bathed in a Ringer's solution, a physiological saline solution that maintains the viability of the isolated tissue.[9][10]
- Stimulation: The muscle was subjected to repeated electrical stimulation to induce contractions and elicit fatigue. The specific parameters of stimulation (frequency, duration) are not well-documented in secondary sources.
- Treatment: In the experimental group, **L-Carnosine** was added to the Ringer's solution.
- Measurement: The force of muscle contractions was recorded over time in both the control (without carnosine) and experimental (with carnosine) groups. The time to fatigue, defined as a significant decrease in contractile force, was compared between the two groups.

Quantitative Data from Early Muscle Research

While specific quantitative data from Severin's original 1953 paper is not readily available, subsequent research has quantified **L-Carnosine** concentrations in various muscle types.



Tissue	Species	L-Carnosine Concentration (mmol/kg wet weight)	Reference
Gastrocnemius	Human	20-30	[5]
Soleus	Human	10-15	[5]
Vastus Lateralis	Human	15-25	[5]

The Multifaceted Roles of L-Carnosine: A Modern Perspective

Building upon the foundational discoveries, modern research has unveiled a plethora of physiological roles for **L-Carnosine**, extending far beyond its initial recognition as a pH buffer.

Antioxidant Properties

L-Carnosine is a potent antioxidant capable of scavenging a wide range of reactive oxygen species (ROS), including hydroxyl radicals and superoxide anions.[3] This antioxidant activity is attributed to the imidazole ring of the histidine moiety.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common method to evaluate the antioxidant capacity of a compound.

- Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared. DPPH is a stable free radical with a deep violet color.
- Reaction Mixture: A known concentration of **L-Carnosine** is mixed with the DPPH solution.
- Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
- Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.



 Calculation: The scavenging activity is calculated as the percentage of DPPH radical reduction, indicated by the decrease in absorbance.

Anti-Glycation Activity

Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of various age-related diseases and diabetic complications. **L-Carnosine** has been shown to be a potent anti-glycating agent.[4][5][11][12]

The mechanism of anti-glycation involves several steps:

- Schiff Base Formation: A reducing sugar (like glucose) reacts with a free amino group on a protein to form a reversible Schiff base.[6][13][14]
- Amadori Product Formation: The Schiff base undergoes a rearrangement to form a more stable ketoamine, known as an Amadori product.[8][14][15]
- AGEs Formation: The Amadori product undergoes a series of complex reactions, including oxidation, dehydration, and condensation, to form irreversible AGEs.[11]

L-Carnosine can interfere with this process by reacting with the carbonyl groups of reducing sugars, thereby preventing them from reacting with proteins.[5][6] It can also react with early glycation products, potentially reversing the process.

Experimental Protocol: In Vitro Inhibition of AGEs Formation

- Reaction Mixture: A solution containing a model protein (e.g., bovine serum albumin, BSA), a
 reducing sugar (e.g., glucose or fructose), and the test compound (L-Carnosine) in a
 phosphate buffer is prepared.
- Incubation: The mixture is incubated at 37°C for an extended period (e.g., several weeks) to allow for the formation of AGEs.
- Measurement: The formation of AGEs is quantified by measuring the characteristic fluorescence of these compounds using a spectrofluorometer (excitation ~370 nm, emission ~440 nm).



 Calculation: The percentage of inhibition of AGEs formation by L-Carnosine is calculated by comparing the fluorescence intensity of the sample with that of a control without the inhibitor.

Anti-Inflammatory Effects

L-Carnosine has demonstrated anti-inflammatory properties, primarily through its ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][17][18] The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IKK (IκB kinase) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the expression of pro-inflammatory cytokines and other inflammatory mediators.[19] [20][21]

L-Carnosine has been shown to inhibit the NF-κB pathway by preventing the phosphorylation of the p65 subunit of NF-κB and inhibiting the degradation of IκBα.[16][17][18]

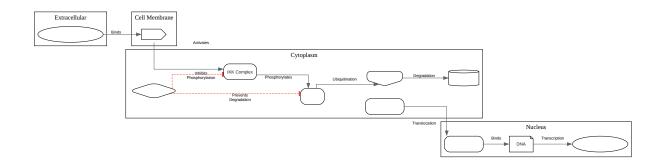
Neuroprotective Roles

The high concentration of **L-Carnosine** in the brain suggests its importance in neurological function. Research has shown that **L-Carnosine** exerts neuroprotective effects through multiple mechanisms, including its antioxidant and anti-glycation activities, as well as its ability to chelate metal ions like zinc and copper, which can be neurotoxic at high concentrations. Furthermore, **L-Carnosine** has been shown to modulate neurotransmitter systems and protect neurons from excitotoxicity.

Signaling Pathways and Experimental Workflows L-Carnosine's Modulation of the NF-kB Signaling Pathway

The following diagram illustrates the key steps in the canonical NF-kB signaling pathway and the inhibitory action of **L-Carnosine**.





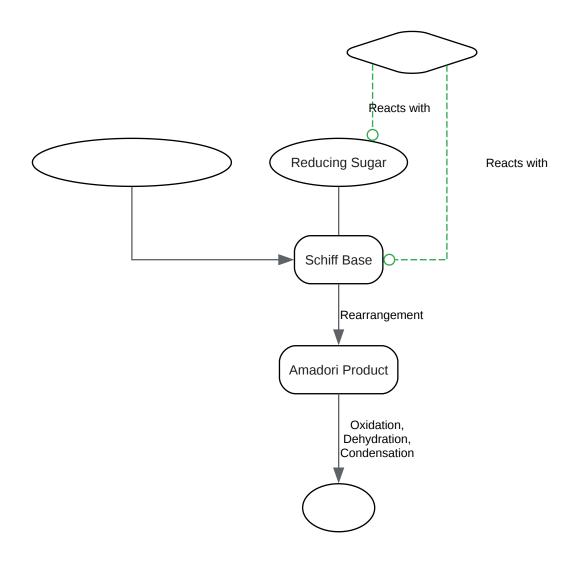
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Caption: L-Carnosine inhibits the NF-кВ pathway.

L-Carnosine's Anti-Glycation Mechanism

The following diagram illustrates the process of glycation and how **L-Carnosine** can intervene to prevent the formation of Advanced Glycation End-products (AGEs).





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Caption: **L-Carnosine**'s intervention in the glycation pathway.

Conclusion and Future Directions

The journey of **L-Carnosine** research, from its humble beginnings in a chemistry lab to its current prominence in biomedical science, is a testament to the enduring value of fundamental scientific inquiry. While its initial role as a pH buffer in muscle was a significant breakthrough, the discovery of its antioxidant, anti-glycation, anti-inflammatory, and neuroprotective properties has opened up a vast landscape of therapeutic possibilities. The experimental protocols and mechanistic insights detailed in this guide provide a solid foundation for researchers and drug development professionals to build upon.



L-Carnosine within various signaling pathways will be crucial for designing more targeted therapeutic interventions. Further clinical trials are needed to translate the promising preclinical findings into effective treatments for a range of human diseases, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. The development of more bioavailable carnosine analogs could also enhance its therapeutic efficacy. As our understanding of this remarkable dipeptide continues to grow, so too will its potential to improve human health and well-being.

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- To cite this document: BenchChem. [The Discovery and Scientific Journey of L-Carnosine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770443#discovery-and-history-of-l-carnosine-research]

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